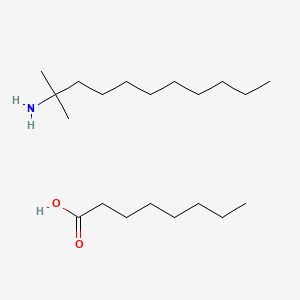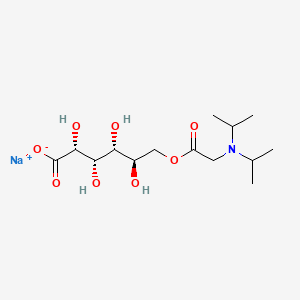
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of fluorine and trifluoromethyl groups through electrophilic substitution reactions. The final step involves the addition of the propanol group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-methanol
- 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-ethanol
Uniqueness
Compared to similar compounds, 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol exhibits unique properties due to the presence of the propanol group
Properties
CAS No. |
85721-03-5 |
|---|---|
Molecular Formula |
C17H14F4O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-fluoro-9-(1-hydroxypropyl)-2-(trifluoromethyl)thioxanthen-9-ol |
InChI |
InChI=1S/C17H14F4O2S/c1-2-15(22)16(23)11-5-4-10(18)8-14(11)24-13-6-3-9(7-12(13)16)17(19,20)21/h3-8,15,22-23H,2H2,1H3 |
InChI Key |
JIAFYYGTUJLHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


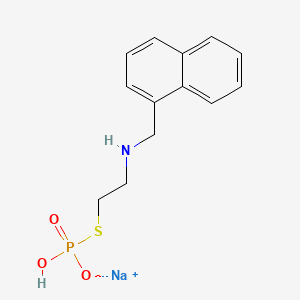
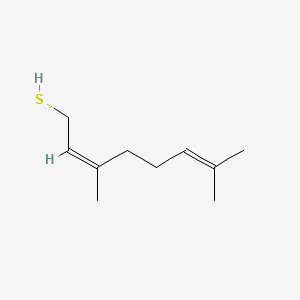
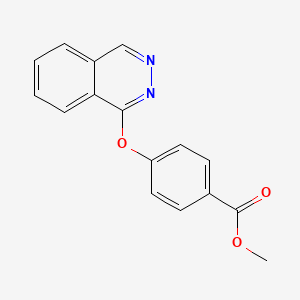
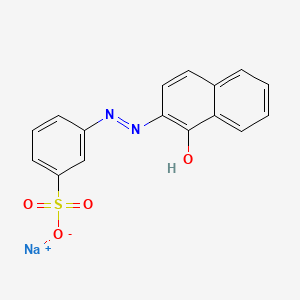
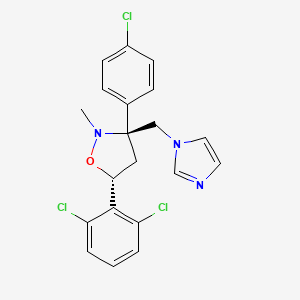
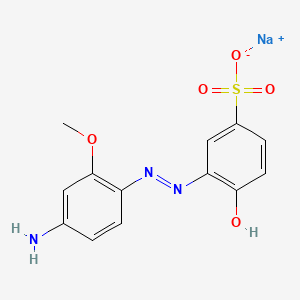
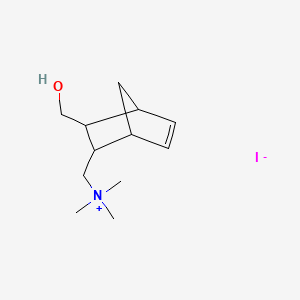
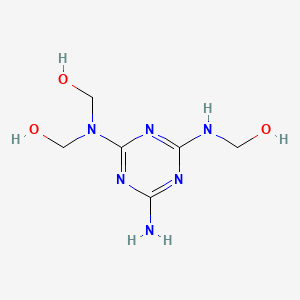
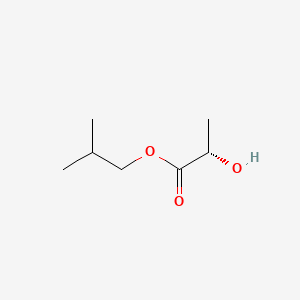
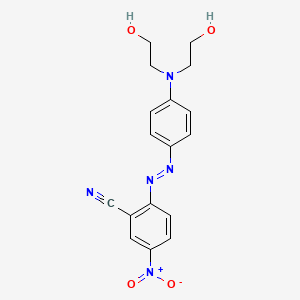
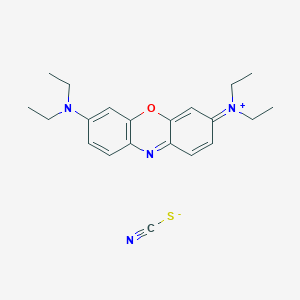
![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
